molecular formula C15H19NO4S B7931682 3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7931682
M. Wt: 309.4 g/mol
InChI Key: QAVQRUMELPXJCP-UHFFFAOYSA-N
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Description

3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxymethylsulfanyl Group: This step involves the addition of a carboxymethylsulfanyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.

    3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.

Uniqueness

The benzyl ester group in 3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester provides unique properties, such as increased lipophilicity and potential for selective binding to biological targets. This makes it distinct from its methyl and ethyl ester counterparts.

Properties

IUPAC Name

2-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c17-14(18)11-21-10-13-6-7-16(8-13)15(19)20-9-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVQRUMELPXJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CSCC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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